Pefloxacinmesilat-Dihydrat

Übersicht

Beschreibung

Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against most gram-negative and gram-positive bacteria. This compound is commonly used to treat infections in the gastrointestinal system and the genitourinary tract, including gonococcal urethritis .

Wissenschaftliche Forschungsanwendungen

Pefloxacin mesylate dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is used to study bacterial resistance mechanisms and the effects of fluoroquinolones on bacterial DNA replication.

Medicine: Pefloxacin mesylate dihydrate is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: It is used in the pharmaceutical industry for the development of new antibacterial agents and formulations

Wirkmechanismus

Target of Action

Pefloxacin mesylate dihydrate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . By inhibiting these enzymes, pefloxacin prevents the separation of replicated DNA, thereby inhibiting cell division .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by pefloxacin leads to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, preventing the bacteria from multiplying .

Pharmacokinetics

Pefloxacin is well absorbed from the gastrointestinal tract . It has a half-life ranging from 6.2 to 12.4 hours . The drug is metabolized in the liver and excreted mostly through the kidneys, but also through the biliary system . These ADME properties impact the bioavailability of the drug, making it effective against a variety of bacterial infections .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by pefloxacin leads to the prevention of DNA replication and transcription . This results in the inability of the bacteria to multiply, thereby stopping the progression of the bacterial infection .

Biochemische Analyse

Biochemical Properties

Pefloxacin mesylate dihydrate inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is thought to be the primary quinolone target for gram-negative bacteria . Topoisomerase IV is thought to be the primary target in gram-positive organisms .

Cellular Effects

The bactericidal action of Pefloxacin mesylate dihydrate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby impeding bacterial growth .

Molecular Mechanism

Pefloxacin mesylate dihydrate exerts its effects at the molecular level by binding to and inhibiting the activity of bacterial enzymes DNA gyrase and topoisomerase IV . The inhibition of these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing . Therefore, DNA replication and transcription are inhibited .

Temporal Effects in Laboratory Settings

The elimination half-life of Pefloxacin mesylate dihydrate was found to be 8.44 ± 0.48 hours after intravenous administration and 13.18 ± 0.82 hours after oral administration . This indicates that the effects of Pefloxacin mesylate dihydrate can last for several hours in a laboratory setting .

Dosage Effects in Animal Models

In healthy broiler chickens, an oral dose of 10 mg Pefloxacin mesylate dihydrate/kg body weight, every 24 hours, was found to be effective in the treatment of most systemic infections . This suggests that the effects of Pefloxacin mesylate dihydrate can vary with different dosages in animal models .

Metabolic Pathways

Pefloxacin mesylate dihydrate is metabolised extensively to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . This indicates that Pefloxacin mesylate dihydrate is involved in metabolic pathways that involve these enzymes .

Transport and Distribution

Pefloxacin mesylate dihydrate is rapidly absorbed with an absorption half-life and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 hours, respectively . This suggests that Pefloxacin mesylate dihydrate is transported and distributed within cells and tissues quickly .

Subcellular Localization

The exact subcellular localization of Pefloxacin mesylate dihydrate is not clearly defined in the literature. Given its mechanism of action, it can be inferred that it likely localizes to regions of the cell where DNA gyrase and topoisomerase IV are active, such as the nucleoid region in prokaryotic cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pefloxacin mesylate dihydrate is synthesized through a multi-step chemical processThe final step involves the formation of the mesylate salt and the incorporation of dihydrate molecules .

Industrial Production Methods: Industrial production of pefloxacin mesylate dihydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Pefloxacin mesylate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the quinoline core.

Substitution: Substitution reactions can occur at the piperazinyl moiety or the fluoro group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols

Major Products: The major products formed from these reactions include various quinoline derivatives and modified fluoroquinolones .

Vergleich Mit ähnlichen Verbindungen

- Norfloxacin

- Ciprofloxacin

- Levofloxacin

- Gemifloxacin

- Lomefloxacin

Comparison: Pefloxacin mesylate dihydrate is unique among fluoroquinolones due to its specific chemical structure, which includes a piperazinyl moiety and a mesylate salt form. This structure provides it with distinct pharmacokinetic properties and a broad spectrum of antibacterial activity. Compared to other fluoroquinolones, pefloxacin mesylate dihydrate has a longer half-life and better tissue penetration .

Eigenschaften

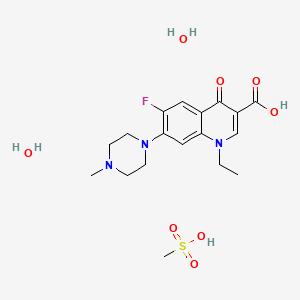

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEULAXMUNMRLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28FN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149676-40-4 | |

| Record name | Pefloxacin mesylate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149676404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN MESYLATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX28QC6FU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.